3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline
Description
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline (C₂₁H₁₃Cl₂NS, MW 382.31) is a diarylquinoline derivative featuring dual chlorophenyl substituents and a sulfanyl linkage at the quinoline core . This compound belongs to a broader class of quinoline-based molecules known for diverse pharmacological activities, including anticancer, antitubercular, and antiviral properties . Its structural uniqueness lies in the combination of halogenated aromatic rings and a sulfur-containing functional group, which influence electronic properties, solubility, and biological interactions. This article provides a detailed comparison with structurally and functionally related quinoline derivatives, emphasizing synthetic routes, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-11-9-14(10-12-16)17-13-15-5-1-3-7-19(15)24-21(17)25-20-8-4-2-6-18(20)23/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAHFNWCMOAHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.
Substitution Reactions: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and chlorophenylsulfanyl groups. This can be achieved using chlorobenzene and chlorophenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors equipped with efficient mixing and temperature control.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Separation and Purification: Advanced separation techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce additional functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Quinoline N-oxides: Formed through oxidation.
Dihydroquinolines: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Structural Variations
- Substituent Effects: Target Compound: Dual chlorophenyl groups (4-Cl and 2-Cl positions) and a sulfanyl bridge. 3-[(4-Chlorophenyl)sulfanyl]-2-phenylquinoline: Replaces the 2-chlorophenyl group with a non-halogenated phenyl ring, reducing steric hindrance and lipophilicity (MW 375.87) . 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Incorporates methoxy and methyl groups, enhancing electron-donating effects and solubility (MW ~394.85) . 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid: Adds a carboxylic acid group, significantly increasing polarity (MW 421.9) .
Crystallographic and Conformational Differences
- The crystal structure of 1-(4-Chlorophenyl)-2-phenylisoquinoline reveals four independent molecules with dihedral angles between the isoquinoline core and 3-phenyl substituents ranging from 21.2° to 36.5°, indicating conformational flexibility . In contrast, the rigid quinoline-sulfanyl scaffold in the target compound likely restricts rotation, favoring planar π-π stacking interactions observed in similar systems (e.g., centroid-to-centroid distances of 3.4–3.7 Å in chalcone-quinoline hybrids) .
Lipophilicity and Drug-Likeness
- The target compound’s calculated LogP (estimated ~4.5) exceeds 2-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (LogP ~3.0 due to the carboxylic acid group), aligning with Lipinski’s rule for enhanced membrane permeability .
- Diarylquinolines with methoxy/methyl groups (e.g., ) exhibit optimized LogP values (~5.0), favoring blood-brain barrier penetration .
Reported Bioactivities
- Anticancer: Chalcone-quinoline hybrids (e.g., ) show antiproliferative effects via π-π interactions with DNA/enzyme targets .
- Antimicrobial: Sulfonamide-quinoline derivatives (e.g., ) demonstrate efficacy against bacterial strains through sulfonyl group reactivity .
Data Tables
Table 1. Physicochemical Comparison
| Compound | Molecular Formula | MW | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₂₁H₁₃Cl₂NS | 382.31 | ~4.5 | – |
| 3-[(4-Chlorophenyl)sulfanyl]-2-phenylquinoline | C₂₁H₁₄ClNS | 375.87 | ~4.2 | – |
| 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | C₂₅H₂₁ClN₂O₃ | ~394.85 | ~5.0 | – |
| 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid | C₂₃H₁₆ClNO₃S | 421.9 | ~3.0 | – |
Q & A
Advanced Research Question
- Molecular Docking : Screen against targets like kinase enzymes or GPCRs using AutoDock Vina, prioritizing binding pockets with hydrophobic residues (compatible with chlorophenyl groups).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time for hit validation.
- In Vitro Assays : Test inhibition of bacterial/enzymatic activity (e.g., MIC assays for antimicrobial potential) .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Advanced Research Question
- Substituent Variation : Synthesize analogs with substituents at the 4-chlorophenyl or quinoline positions (e.g., replacing Cl with CF₃ or NO₂) to assess electronic effects.
- Bioactivity Profiling : Compare IC₅₀ values across analogs in assays targeting specific pathways (e.g., apoptosis or inflammation).
- QSAR Modeling : Use ML tools (Random Forest, SVM) to correlate structural descriptors (logP, polar surface area) with activity .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis.
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Cross-reference data with structurally similar quinoline derivatives (e.g., 4-chloro-8-(methylsulfonyl)quinoline) to identify trends .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfanyl group incorporation).
- Catalyst Recycling : Immobilize Pd/Cu catalysts on silica to reduce metal leaching.
- Byproduct Management : Optimize workup protocols (e.g., column chromatography vs. recrystallization) to enhance yield .
How can computational methods enhance the understanding of this compound’s photophysical properties?
Advanced Research Question
- TD-DFT Calculations : Predict UV-Vis absorption spectra by modeling excited-state transitions (e.g., HOMO→LUMO gaps).
- Solvatochromism Studies : Correlate solvent polarity with emission shifts to assess intramolecular charge transfer.
- Crystal Packing Analysis : Use Mercury software to evaluate intermolecular interactions influencing solid-state fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
